molecular formula C4HClINOS B13470951 4-Iodo-1,3-thiazole-2-carbonyl chloride

4-Iodo-1,3-thiazole-2-carbonyl chloride

Cat. No.: B13470951
M. Wt: 273.48 g/mol
InChI Key: NTTFOIOWJYZEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1,3-thiazole-2-carbonyl chloride is a heterocyclic organic compound containing iodine, sulfur, and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1,3-thiazole-2-carbonyl chloride typically involves the iodination of 1,3-thiazole-2-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the thiazole ring. Common reagents used in this process include iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the synthesis is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,3-thiazole-2-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, thiazole oxides, and reduced thiazole derivatives .

Scientific Research Applications

4-Iodo-1,3-thiazole-2-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-1,3-thiazole-2-carbonyl chloride involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity.

    Pathways Involved: It can modulate biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

4-Iodo-1,3-thiazole-2-carbonyl chloride can be compared with other similar compounds, such as:

    1,3-Thiazole-2-carbonyl chloride: Lacks the iodine atom, leading to different reactivity and applications.

    4-Bromo-1,3-thiazole-2-carbonyl chloride: Similar structure but with bromine instead of iodine, resulting in different chemical properties and reactivity.

    4-Chloro-1,3-thiazole-2-carbonyl chloride:

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C4HClINOS

Molecular Weight

273.48 g/mol

IUPAC Name

4-iodo-1,3-thiazole-2-carbonyl chloride

InChI

InChI=1S/C4HClINOS/c5-3(8)4-7-2(6)1-9-4/h1H

InChI Key

NTTFOIOWJYZEAQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)C(=O)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.